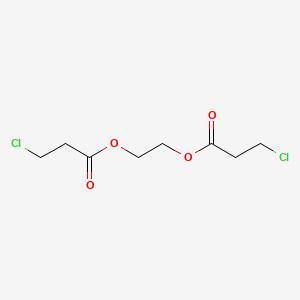
O,O'-Ethylene bis(3-chloropropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Ethylene bis(3-chloropropionate) is an organic compound with the molecular formula C8H12Cl2O4. It is a diester derived from ethylene glycol and 3-chloropropionic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O’-Ethylene bis(3-chloropropionate) can be synthesized through the esterification of ethylene glycol with 3-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester .
Industrial Production Methods: In an industrial setting, the production of O,O’-Ethylene bis(3-chloropropionate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O,O’-Ethylene bis(3-chloropropionate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylene glycol and 3-chloropropionic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Ethylene glycol and substituted 3-chloropropionic acid derivatives.
Reduction: Ethylene glycol and 3-chloropropanol.
Hydrolysis: Ethylene glycol and 3-chloropropionic acid.
Scientific Research Applications
O,O’-Ethylene bis(3-chloropropionate) has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of specialty polymers and resins.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.
Industrial Applications: The compound is utilized in the manufacturing of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of O,O’-Ethylene bis(3-chloropropionate) involves its reactivity towards nucleophiles and reducing agents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can undergo further transformations. The chlorine atoms also play a crucial role in substitution reactions, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Ethylene bis(3-bromopropionate): Similar structure but with bromine atoms instead of chlorine.
Ethylene bis(3-iodopropionate): Contains iodine atoms, making it more reactive in certain substitution reactions.
Ethylene bis(3-fluoropropionate): Fluorine atoms provide different reactivity and stability profiles
Uniqueness: O,O’-Ethylene bis(3-chloropropionate) is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of chlorine atoms provides a good balance between reactivity and ease of handling compared to its bromine and iodine analogs .
Properties
CAS No. |
90783-60-1 |
|---|---|
Molecular Formula |
C8H12Cl2O4 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
2-(3-chloropropanoyloxy)ethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H12Cl2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-6H2 |
InChI Key |
BYAAJQODLNAQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)OCCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


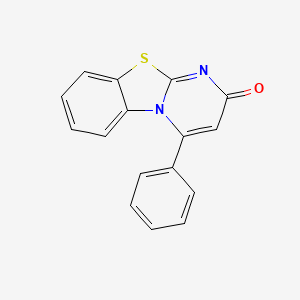
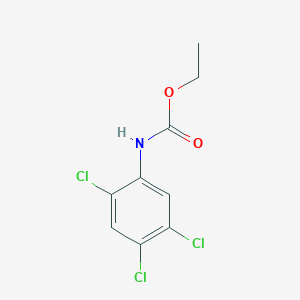

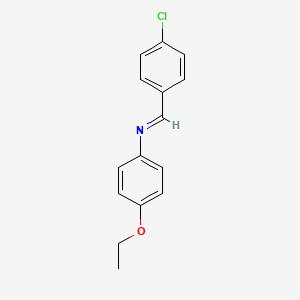

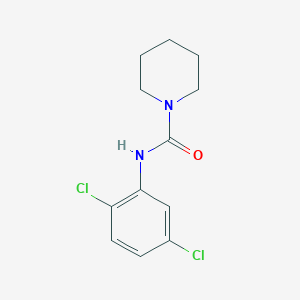

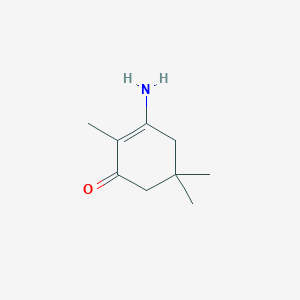

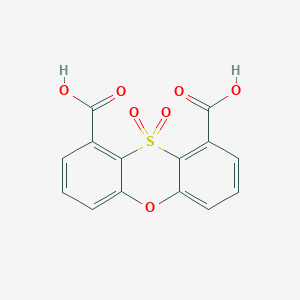
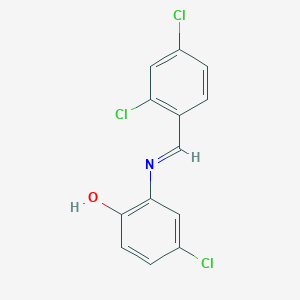
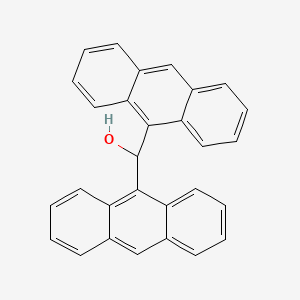
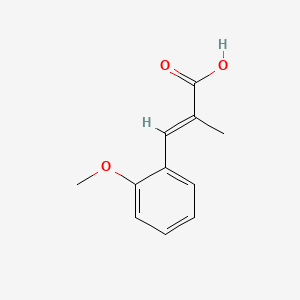
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
